An In-depth Technical Guide to (4-Bromo-2,6-dimethylphenyl)methanol: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to (4-Bromo-2,6-dimethylphenyl)methanol: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2,6-dimethylphenyl)methanol is a halogenated aromatic alcohol that serves as a crucial building block in synthetic organic chemistry.[1] Its unique structural features, including a sterically hindered benzylic alcohol and a reactive bromine atom, make it a versatile intermediate for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and, most importantly, its emerging applications in the field of drug discovery and development. As a key scaffold, it offers medicinal chemists the opportunity to explore novel chemical space in the quest for new therapeutic agents. This document will delve into the practical aspects of handling and utilizing this compound, providing detailed experimental protocols and insights into its chemical behavior.
Physicochemical Properties
(4-Bromo-2,6-dimethylphenyl)methanol is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.[1]
| Property | Value |
| CAS Number | 17100-59-3 |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| IUPAC Name | (4-bromo-2,6-dimethylphenyl)methanol |
| Synonyms | 4-Bromo-2,6-dimethylbenzyl alcohol |
| Appearance | Off-white to light brown solid |
| Boiling Point | 137-139 °C (at 12 Torr)[2] |
| Storage Temperature | Room Temperature, under inert gas (Nitrogen or Argon)[2] |
Synthesis of (4-Bromo-2,6-dimethylphenyl)methanol
The synthesis of (4-Bromo-2,6-dimethylphenyl)methanol can be efficiently achieved through the reduction of its corresponding aldehyde or carboxylic acid. The choice of starting material and reducing agent can be adapted based on laboratory availability and desired scale.
Synthesis of Precursors
The primary precursors for the synthesis of (4-Bromo-2,6-dimethylphenyl)methanol are 4-bromo-2,6-dimethylbenzaldehyde and 4-bromo-2,6-dimethylbenzoic acid.
1. Synthesis of 4-Bromo-2,6-dimethylbenzaldehyde:
A common route to this aldehyde involves the formylation of 1-bromo-3,5-dimethylbenzene. For instance, a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide (DMF) can be employed. Alternatively, metallation of 1-bromo-3,5-dimethylbenzene with a strong base like n-butyllithium followed by quenching with DMF is a viable method.[3] A general procedure starting from 5-bromo-2-iodo-1,3-xylene involves a palladium-catalyzed formylation.[2]
2. Synthesis of 4-Bromo-2,6-dimethylbenzoic acid:
This carboxylic acid can be prepared by the oxidation of 4-bromo-2,6-dimethylbenzaldehyde or directly from 4-bromo-1,2,3-trimethylbenzene (isodurene) through oxidation of one of the methyl groups.[4] Another approach involves the bromination of 2,6-dimethylbenzoic acid.[5]
Synthetic Protocols for (4-Bromo-2,6-dimethylphenyl)methanol
Protocol 1: Reduction of 4-Bromo-2,6-dimethylbenzaldehyde with Sodium Borohydride
This is a mild and efficient method for the selective reduction of the aldehyde functionality.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-bromo-2,6-dimethylbenzaldehyde (1 equivalent) in methanol or a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the stirred solution.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.[7]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the synthesis of (4-Bromo-2,6-dimethylphenyl)methanol via aldehyde reduction.
Protocol 2: Reduction of 4-Bromo-2,6-dimethylbenzoic Acid with Borane-Tetrahydrofuran Complex
For the reduction of the carboxylic acid, a stronger reducing agent like borane is required.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,6-dimethylbenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically a 1 M solution in THF, 2-3 equivalents) dropwise via a syringe or an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by water and then a 1 M aqueous solution of hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for the synthesis of (4-Bromo-2,6-dimethylphenyl)methanol via carboxylic acid reduction.
Reactivity and Chemical Transformations
The chemical reactivity of (4-Bromo-2,6-dimethylphenyl)methanol is dictated by its two primary functional groups: the benzylic alcohol and the aryl bromide.
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Reactions of the Benzylic Alcohol: The hydroxyl group can undergo typical alcohol reactions such as esterification with carboxylic acids or acyl chlorides, and etherification with alkyl halides under basic conditions.[8] Due to the steric hindrance from the two ortho-methyl groups, the reactivity of the alcohol may be somewhat diminished compared to unhindered benzyl alcohols. The benzylic position is also susceptible to oxidation to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
-
Reactions of the Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for a variety of cross-coupling reactions . For instance, it can participate in Suzuki, Stille, Heck, and Sonogashira couplings to form new carbon-carbon bonds, allowing for the introduction of diverse substituents at the para-position. It can also undergo cyanation or be converted into a Grignard reagent by reaction with magnesium metal, which can then be used to react with various electrophiles.
Applications in Drug Discovery and Development
(4-Bromo-2,6-dimethylphenyl)methanol is a valuable building block for the synthesis of biologically active molecules.[9] Its utility lies in the ability to functionalize both the benzylic alcohol and the aryl bromide moieties, enabling the construction of diverse molecular architectures.
A notable example of the application of a structurally related compound is in the synthesis of novel bromophenol derivatives with diaryl methane scaffolds.[10] In a study, (2-bromo-4,5-dimethoxyphenyl)methanol was used as a key intermediate. This benzylic alcohol was reacted with various substituted benzenes in an alkylation reaction to produce new diaryl methanes. Subsequent demethylation of these compounds yielded a series of bromophenol derivatives.[10]
These synthesized compounds were then evaluated for their inhibitory activity against metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and II).[10] Several of the novel bromophenol compounds exhibited potent inhibition of these enzymes, with Ki values in the nanomolar range.[10] This suggests that such compounds could be promising leads for the development of drugs for the treatment of diseases like glaucoma, epilepsy, Parkinson's, and Alzheimer's disease.[10] This research highlights the potential of (4-Bromo-2,6-dimethylphenyl)methanol and its analogues as starting materials for the generation of libraries of bioactive compounds.
Caption: Application of a (4-Bromo-2,6-dimethylphenyl)methanol analogue in the synthesis of bioactive molecules.
Spectroscopic Characterization
While specific, publicly available, fully assigned spectra for (4-Bromo-2,6-dimethylphenyl)methanol are limited, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[11]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons. The benzylic CH₂ protons would appear as a singlet, and the two methyl groups would also give a singlet. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the concentration and solvent.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the bromine being significantly influenced. The benzylic carbon (CH₂OH) and the methyl carbons will also have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching and bending vibrations for the aromatic ring and the methyl groups will also be present, as well as a C-Br stretching vibration at lower wavenumbers.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage at the benzylic position.
Safety and Handling
(4-Bromo-2,6-dimethylphenyl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Based on the safety data for the related aldehyde, it may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]
Conclusion
(4-Bromo-2,6-dimethylphenyl)methanol is a valuable and versatile building block in organic synthesis with significant potential in drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the creation of diverse and complex molecular structures. The demonstrated use of a closely related analogue in the synthesis of potent enzyme inhibitors underscores the importance of this class of compounds in medicinal chemistry. This technical guide provides a solid foundation for researchers to utilize (4-Bromo-2,6-dimethylphenyl)methanol in their synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents.
References
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